5-[(4-benzylpiperidin-1-yl)(4-ethoxy-3-methoxyphenyl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
This compound is a heterocyclic hybrid featuring a [1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol core substituted with a 4-benzylpiperidinyl group and a 4-ethoxy-3-methoxyphenyl moiety. The triazole-thiazole scaffold is pharmacologically significant due to its ability to interact with diverse biological targets, including enzymes and receptors. Structural complexity and functional group diversity position this compound as a candidate for therapeutic applications, though its exact pharmacological profile remains understudied compared to analogs.
Properties
IUPAC Name |
5-[(4-benzylpiperidin-1-yl)-(4-ethoxy-3-methoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O3S/c1-4-34-22-11-10-21(17-23(22)33-3)24(25-26(32)31-27(35-25)28-18(2)29-31)30-14-12-20(13-15-30)16-19-8-6-5-7-9-19/h5-11,17,20,24,32H,4,12-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKOZJRDSHQRTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCC(CC4)CC5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-benzylpiperidin-1-yl)(4-ethoxy-3-methoxyphenyl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperidine Ring: This can be achieved through the catalytic hydrogenation of 4-cyanopyridine with toluene, followed by further reactions to introduce the benzyl group.
Construction of the Triazolothiazole Core: This involves the cyclization of appropriate precursors under specific conditions, often using reagents such as hydrazine and sulfur sources.
Final Coupling: The final step involves coupling the piperidine derivative with the triazolothiazole core, typically using a base and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-[(4-benzylpiperidin-1-yl)(4-ethoxy-3-methoxyphenyl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-[(4-benzylpiperidin-1-yl)(4-ethoxy-3-methoxyphenyl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 5-[(4-benzylpiperidin-1-yl)(4-ethoxy-3-methoxyphenyl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol exerts its effects involves interaction with specific molecular targets. These may include:
Receptor Binding: The compound may bind to specific receptors in the brain, modulating neurotransmitter release.
Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound could influence signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Structural Features
The compound’s structural analogs (Table 1) share the triazole-thiazole core but differ in substituents, significantly altering physicochemical and biological properties.
Table 1: Structural and Molecular Comparison
| Compound Name | Core Structure | Key Substituents | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | [1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol | 4-benzylpiperidinyl, 4-ethoxy-3-methoxyphenyl | C₃₀H₃₄N₄O₃S | 530.69 |
| 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methyl... | [1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol | 4-(3-chlorophenyl)piperazinyl, 4-ethoxy-3-methoxyphenyl | C₂₇H₂₈ClN₅O₃S | 554.06 |
| 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | 4-methoxyphenylpyrazole, variable R groups (e.g., methyl, phenyl) | Varies | ~350–450 |
| (5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-methoxybenzyl)... | Thiazolidinone-triazole hybrid | 4-ethoxyphenylpyrazole, 4-methoxybenzyl | C₃₂H₂₉N₅O₃S | 571.67 |
Key Observations:
- The target compound and the chlorophenyl-piperazinyl analog share similar aryl ether substituents but differ in the nitrogen-containing ring (piperidine vs. piperazine). Piperazine derivatives often exhibit stronger hydrogen-bonding capacity, which may affect solubility and target engagement.
- The indol-2-one hybrid introduces a fused indole system, enhancing π-π stacking interactions but reducing conformational flexibility compared to the target compound.
Pharmacological Activity
- Chlorophenyl-Piperazinyl Analog : The 3-chlorophenyl group may enhance affinity for serotonin or dopamine receptors, as seen in antipsychotic agents. Piperazine rings are common in CNS drugs (e.g., aripiprazole).
- Thiadiazole-Pyrazole Hybrid : Demonstrated antifungal activity via molecular docking with 14-α-demethylase (PDB: 3LD6), with a binding energy of −8.2 kcal/mol, suggesting competitive inhibition .
- Indol-2-One Hybrid : The extended conjugated system may improve intercalation with DNA or kinase ATP-binding pockets, though this remains unverified.
Biological Activity
The compound 5-[(4-benzylpiperidin-1-yl)(4-ethoxy-3-methoxyphenyl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol (CAS Number: 869343-24-8) is a complex organic molecule belonging to the class of triazolothiazoles. Its unique structural features include a piperidine ring and a triazolothiazole core, making it of significant interest in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structure Overview
The molecular formula of the compound is , with a molecular weight of approximately 492.6 g/mol. The structural components can be summarized as follows:
| Component | Description |
|---|---|
| Piperidine Ring | Contains a nitrogen atom within a six-membered ring |
| Benzyl Group | A phenyl ring attached to a methylene bridge |
| Ethoxy and Methoxy Substituents | Alkoxy groups that enhance solubility and biological activity |
| Triazolothiazole Core | A fused ring system contributing to biological interactions |
Synthesis Methods
The synthesis involves several steps, including the formation of the piperidine ring and cyclization to form the triazolothiazole core. Key reagents such as hydrazine and various coupling agents are utilized in the process.
The biological activity of this compound is attributed to several mechanisms:
- Receptor Binding : It is believed to interact with neurotransmitter receptors in the brain, potentially modulating neurotransmitter release.
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting various physiological processes.
- Signal Transduction Modulation : It could influence cellular signaling pathways, altering cellular responses.
Pharmacological Effects
Research indicates several pharmacological effects:
- Neuroprotective Activity : Studies suggest that the compound exhibits neuroprotective properties, which may be beneficial in treating neurodegenerative diseases.
- Antimicrobial Activity : Preliminary data indicate potential antimicrobial effects against various bacterial strains.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Neuroprotective | Protects neuronal cells from damage | |
| Antimicrobial | Inhibits growth of specific bacteria | |
| Enzyme Inhibition | Inhibits cholinesterase enzymes |
Neuroprotective Effects
In a study conducted on animal models, the compound demonstrated significant neuroprotective effects against oxidative stress-induced neuronal damage. The mechanism was attributed to its ability to modulate glutamate receptors and reduce excitotoxicity.
Antimicrobial Activity
A series of in vitro experiments evaluated the antimicrobial efficacy of this compound against various pathogens. Results showed that it possessed moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with an IC50 value comparable to standard antibiotics.
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis involves multi-step pathways, including cyclization of triazole-thiazole cores and coupling with substituted piperidine/aryl groups. Key steps:
- Cyclization : Use of hydrazine hydrate or acetylated intermediates under reflux in ethanol or acetonitrile to form the triazole-thiazole scaffold .
- Coupling : Phosphorus oxychloride or triethylamine as catalysts for amide/alkyl bond formation between the core and benzylpiperidine/aryl groups .
- Solvent Optimization : Dimethylformamide (DMF) or chloroform enhances solubility of hydrophobic intermediates, while microwave-assisted synthesis reduces reaction time . Critical Parameters : Temperature (60–100°C), pH control (neutral to mildly acidic), and inert atmosphere (N₂) to prevent oxidation .
Q. Which analytical techniques are essential for structural validation?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and stereochemistry, with characteristic shifts for triazole (δ 8.1–8.5 ppm) and thiazole (δ 6.7–7.3 ppm) protons .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺) and fragments, verifying the molecular formula .
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain in the fused heterocyclic system .
Q. What in vitro assays are recommended for initial biological screening?
- Enzyme Inhibition : Test against 14-α-demethylase (CYP51) for antifungal activity using UV-Vis spectroscopy to monitor lanosterol conversion .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated via nonlinear regression .
- Receptor Binding : Radioligand displacement assays for neurological targets (e.g., serotonin receptors) using tritiated ligands .
Advanced Research Questions
Q. How can contradictory bioactivity data between enzyme inhibition and cell-based assays be resolved?
- Orthogonal Assays : Confirm target engagement using thermal shift assays (TSA) to measure protein-ligand binding stability .
- Metabolite Profiling : LC-MS/MS to identify prodrug activation or off-target metabolites in cell lysates .
- Structural Analog Testing : Replace the 4-ethoxy-3-methoxyphenyl group with electron-withdrawing substituents (e.g., -Cl, -F) to enhance target specificity .
Q. What computational strategies predict binding modes and selectivity?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with CYP51 (PDB: 3LD6); focus on hydrogen bonding with heme-coordinated iron and hydrophobic packing with benzylpiperidine .
- MD Simulations : GROMACS assesses binding stability over 100 ns trajectories; RMSD < 2 Å indicates robust target engagement .
- QSAR Models : Hammett constants for substituents correlate with IC₅₀ values, guiding rational design of derivatives .
Q. How do solvent and pH affect the compound’s stability during long-term storage?
- Stability Studies : Accelerated degradation tests (40°C/75% RH) in DMSO or PBS (pH 7.4) monitored via HPLC:
| Condition | Degradation (%) at 30 Days |
|---|---|
| DMSO, -20°C | <5% |
| PBS, 25°C | 15–20% (hydrolysis of ester groups) |
- Stabilizers : Add 0.1% BHT to DMSO solutions to prevent radical-mediated oxidation .
Methodological Challenges and Solutions
Q. Why do certain synthetic routes yield undesired regioisomers?
- Mechanistic Insight : Competing pathways during cyclization (e.g., 1,3-dipolar vs. 1,5-electrocyclic routes) lead to isomerization. Use DFT calculations (Gaussian 16) to map transition states and identify kinetic vs. thermodynamic control .
- Mitigation : Lower reaction temperatures (0–5°C) favor the desired regioisomer by slowing equilibration .
Q. How to improve solubility for in vivo studies without compromising activity?
- Prodrug Design : Introduce phosphate esters at the 6-OH position, cleaved in vivo by phosphatases .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter) via emulsion-solvent evaporation; achieves >80% encapsulation efficiency .
Data Contradiction Analysis
Q. Discrepancies between computational binding scores and experimental IC₅₀ values: Causes and resolutions?
- False Positives in Docking : Adjust scoring functions (e.g., include solvation effects in Prime/MM-GBSA) .
- Membrane Permeability : Measure logP (e.g., shake-flask method); if logP > 5, poor aqueous solubility may limit cellular uptake despite high affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
